molecular formula C8H4F6N8O2 B11653615 3,3'-Bi-(1,2,4-4H-triazole), 5,5'-di(trifluoroacetylamino)-

3,3'-Bi-(1,2,4-4H-triazole), 5,5'-di(trifluoroacetylamino)-

Cat. No.: B11653615
M. Wt: 358.16 g/mol
InChI Key: KALZYKDROXSAEE-UHFFFAOYSA-N
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Description

    3,3’-Bi-(1,2,4-4H-triazole), 5,5’-di(trifluoroacetylamino)-: is a triheterocyclic compound with an intriguing structure.

  • It consists of two 1,2,4-triazole rings (3,3’-bi-1,2,4-triazole) linked together at the 3 and 5 positions.
  • Additionally, each triazole ring is substituted with trifluoroacetylamino groups at the 5,5’- positions.
  • This compound exhibits potential applications in various fields due to its unique structure and properties.
  • Preparation Methods

    • The synthetic route for 3,3’-Bi-(1,2,4-4H-triazole), 5,5’-di(trifluoroacetylamino)- involves the condensation of appropriate precursors.
    • One possible method is the reaction between 3,5-diamino-1,2,4-triazole and trifluoroacetyl chloride.
    • The reaction conditions typically involve solvent-based or solid-state reactions.
    • Industrial production methods may vary, but optimization for yield and purity is crucial.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include oxidizing agents (e.g., nitric acid), reducing agents (e.g., hydrazine), and nucleophilic substitution reagents.
    • Major products formed depend on the specific reaction conditions and substituents present.
  • Scientific Research Applications

      Chemistry: As a nitrogen-rich compound, it may find use in energetic materials or as a ligand in coordination chemistry.

      Biology: Its unique structure could be explored for biological activity, such as enzyme inhibition or protein binding.

      Medicine: Investigate its potential as a drug candidate or diagnostic agent.

      Industry: Consider applications in materials science, catalysis, or sensors.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects would require further research.
    • Molecular targets and pathways involved remain an area of investigation.
  • Comparison with Similar Compounds

      3,3’-Bi-(1,2,4-4H-triazole), 5,5’-di(trifluoroacetylamino)-: stands out due to its dual triazole rings and trifluoroacetylamino substituents.

    • Similar compounds include other triazoles, but few possess this specific combination of features.

    Remember that this compound’s potential applications are still being explored, and further studies are needed to fully understand its properties and behavior

    • Bao, F., Zhang, G., Jin, S., Zhang, Y., & Li, L. (2018). Thermal decomposition and thermal stability of potassium 3,3′-dinitrimino-5,5′-bis (1H-1,2,4-triazole). Journal of Thermal Analysis and Calorimetry, 133(4), 1563–1569
    • ChemicalBook: Benzoic acid, 3,5-bis (4H-1,2,4-triazol-4-yl)-. CAS1312133-68-8.

    Properties

    Molecular Formula

    C8H4F6N8O2

    Molecular Weight

    358.16 g/mol

    IUPAC Name

    2,2,2-trifluoro-N-[5-[3-[(2,2,2-trifluoroacetyl)amino]-1H-1,2,4-triazol-5-yl]-1H-1,2,4-triazol-3-yl]acetamide

    InChI

    InChI=1S/C8H4F6N8O2/c9-7(10,11)3(23)17-5-15-1(19-21-5)2-16-6(22-20-2)18-4(24)8(12,13)14/h(H2,15,17,19,21,23)(H2,16,18,20,22,24)

    InChI Key

    KALZYKDROXSAEE-UHFFFAOYSA-N

    Canonical SMILES

    C1(=NC(=NN1)NC(=O)C(F)(F)F)C2=NC(=NN2)NC(=O)C(F)(F)F

    Origin of Product

    United States

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